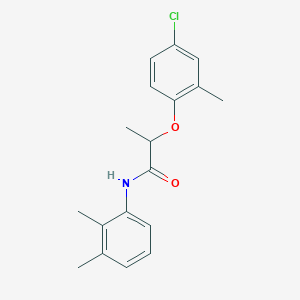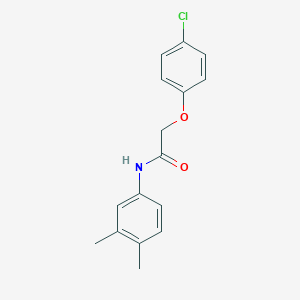
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide, commonly known as dicamba, is a selective herbicide widely used in agriculture for controlling broadleaf weeds. It was first introduced in the 1960s and has been used extensively ever since. Dicamba is a member of the benzoic acid family, and its chemical formula is C14H12ClNO2.
作用機序
Dicamba works by disrupting the plant's growth hormones, causing uncontrolled growth and eventual death. It mimics the action of the natural plant hormone auxin and causes the plant to grow abnormally. This leads to the death of the plant, as it is unable to carry out essential functions.
Biochemical and Physiological Effects:
Dicamba has been shown to have several biochemical and physiological effects on plants. It causes the accumulation of reactive oxygen species (ROS) in the plant cells, leading to oxidative stress. This, in turn, leads to the disruption of the plant's cellular processes, eventually leading to its death.
実験室実験の利点と制限
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plants. It is relatively easy to use and has a broad spectrum of activity against different types of weeds. However, it is important to note that dicamba is a potent herbicide and can have adverse effects on non-target plants if not used properly.
将来の方向性
There are several areas of research that can be explored in the future regarding dicamba. One such area is the development of dicamba-resistant crops, which can help reduce the use of other herbicides. Another area of research is the development of new formulations of dicamba that are more effective and less toxic. Additionally, the effects of dicamba on the environment and non-target organisms can be further studied to ensure its safe use.
Conclusion:
In conclusion, dicamba is a potent herbicide widely used in agriculture to control broadleaf weeds. It works by disrupting the plant's growth hormones, leading to its eventual death. Dicamba has several advantages and limitations for laboratory experiments and can be used to study the effects of herbicides on plants. Future research can focus on developing dicamba-resistant crops, new formulations of dicamba, and studying its effects on non-target organisms and the environment.
合成法
Dicamba can be synthesized using different methods. One of the most common methods is the reaction between 2-chlorophenol and 3,4-dimethyl aniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain dicamba.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including soybeans, cotton, and corn. Dicamba can be applied in different forms, such as sprays, granules, and liquids. It is known to be effective against a wide range of broadleaf weeds, including pigweed, waterhemp, and lambsquarters.
特性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-3-6-14(9-12(11)2)18-16(19)10-20-15-7-4-13(17)5-8-15/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
VFZXILVVKWAHLS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



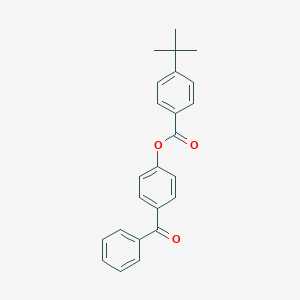
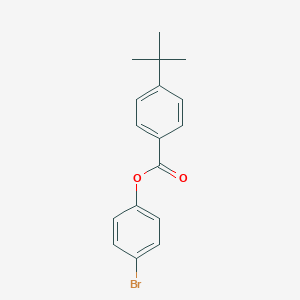
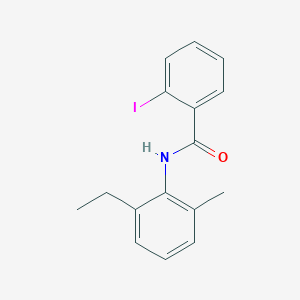

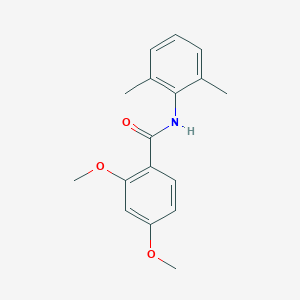
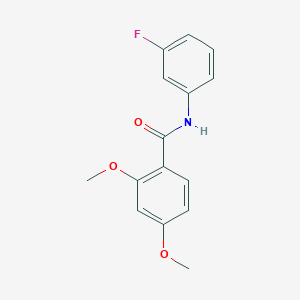
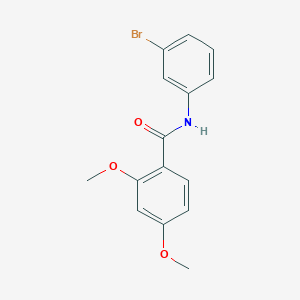
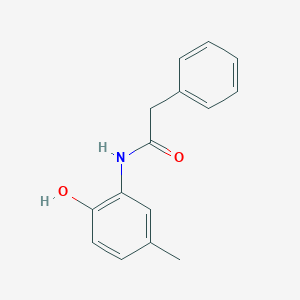
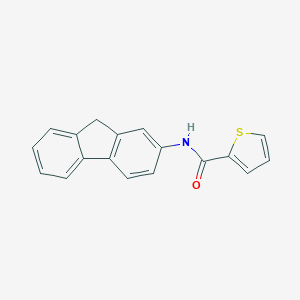
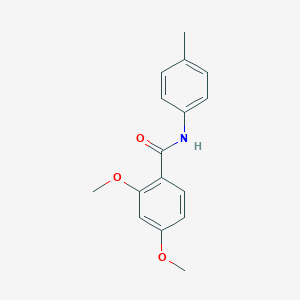
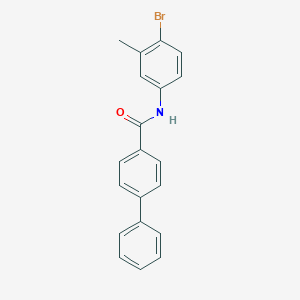
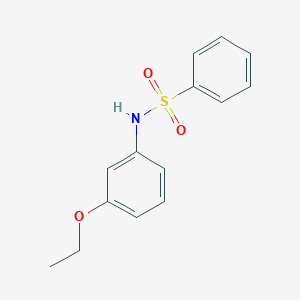
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)
